molecular formula C10H7F3O3 B14797815 4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid

4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid

Cat. No.: B14797815
M. Wt: 232.16 g/mol
InChI Key: RMUGJTSXANBIAH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a vinyloxy group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The trifluoromethyl and vinyloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The vinyloxy group may also participate in covalent bonding or other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the vinyloxy group, making it less reactive in certain chemical transformations.

    2-(Vinyloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

Uniqueness

4-(Trifluoromethyl)-2-(vinyloxy)benzoic acid is unique due to the combined presence of both trifluoromethyl and vinyloxy groups. This combination imparts distinct electronic and steric effects, enhancing its utility in various applications compared to similar compounds .

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

2-ethenoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F3O3/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h2-5H,1H2,(H,14,15)

InChI Key

RMUGJTSXANBIAH-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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